![molecular formula C15H10N4OS3 B2995298 N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide CAS No. 725707-07-3](/img/structure/B2995298.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, also known as BTA-EG6, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biophysics, and materials science. BTA-EG6 is a derivative of benzothiadiazole, which is a heterocyclic compound that contains a fused benzene and thiazole ring system.
Scientific Research Applications
Carbonic Anhydrase Inhibitors in Medical Research
Carbonic anhydrase inhibitors, such as acetazolamide and benzolamide, have been extensively studied for their physiological effects and potential therapeutic applications. For instance, benzolamide has been evaluated for its effectiveness in improving oxygenation and reducing acute mountain sickness (AMS) during high-altitude treks. It has been found to maintain better arterial oxygenation compared to placebo-treated subjects and reduce AMS severity significantly, suggesting its utility in AMS prophylaxis with fewer central nervous system (CNS) side effects than acetazolamide (Collier et al., 2016).
Metabolic Studies of Therapeutic Agents
Research on the metabolism of therapeutic agents provides insights into their pharmacokinetics, which is crucial for understanding their efficacy and safety profiles. For example, the study of benznidazole, a trypanosomicide, reveals its pharmacokinetics, indicating its suitability for repeat dose schedules in treating Chagas disease. The drug exhibits predictable plasma level minima and maxima, demonstrating no undue rise or fall in drug plasma levels under recommended treatment schedules (Raaflaub, 1980).
Investigation of Drug Effects on Calcium and Citrate Metabolism
Studies on diuretics, such as benzothiadiazines, have explored their effects on serum and urinary calcium and citrate levels. For instance, hydrochlorothiazide, a member of the benzothiadiazine family, has been shown to produce hypocalciuria and depress urinary citrate less significantly than acetazolamide, indicating its potential impact on calcium and citrate metabolism without predisposing to nephrolithiasis (Seitz & Jaworski, 1964).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS3/c20-13(16-10-5-3-6-11-14(10)19-23-18-11)8-21-15-17-9-4-1-2-7-12(9)22-15/h1-7H,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJFSCFWACLJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.